Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, (1R,2S)-rel-
Description
Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, (1R,2S)-rel- (CAS 356-18-3) is a fluorinated cyclobutane derivative with the molecular formula C₄Cl₂F₆ and a molecular weight of 232.94 g/mol. Its IUPAC name reflects its stereochemistry, where the relative configuration (1R,2S) denotes the spatial arrangement of substituents on the cyclobutane ring . Key properties include:
- Boiling point: 59°C
- Density: 1.644 g/cm³
- Melting point: -15°C
- Refractive index: 1.333
- Hazard classification: Xi (Irritant), with safety precautions to avoid inhalation and skin/eye contact .
The compound is synthesized via the chlorination of hexafluorocyclobutene (C₄F₆) with Cl₂, yielding a reaction enthalpy of -156.4 ± 4.1 kJ/mol . Its structure and reactivity make it relevant in materials science and industrial fluorination processes.
Properties
CAS No. |
3934-26-7 |
|---|---|
Molecular Formula |
C4Cl2F6 |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
(1R,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2+ |
InChI Key |
LMHAGAHDHRQIMB-XIXRPRMCSA-N |
Isomeric SMILES |
[C@]1([C@](C(C1(F)F)(F)F)(F)Cl)(F)Cl |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, commonly referred to by its CAS number 356-18-3, is a fluorinated cyclobutane derivative with significant chemical properties. Its unique structure and halogen substitutions suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₄Cl₂F₆
- Molecular Weight : 232.94 g/mol
- IUPAC Name : 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
- Physical State : Liquid at room temperature
- Boiling Point : Approximately 60 °C
- Melting Point : -24 °C
Antimicrobial and Antitumor Properties
Research indicates that cyclobutane derivatives exhibit various biological activities including antimicrobial and antitumor effects. A review of cyclobutane-containing alkaloids highlighted over 60 compounds with confirmed biological activities such as:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Antitumor Activity : Some derivatives show promise in inhibiting tumor growth.
For instance, lannotinidines isolated from Lycopodium species demonstrated enhanced nerve growth factor (NGF) mRNA expression in human astrocytoma cells when treated with specific cyclobutane derivatives .
Predicted Biological Activities
Using predictive models such as the PASS (Prediction of Activity Spectra for Substances) program, additional potential biological activities for cyclobutane derivatives have been identified. These include:
- Anticancer properties
- Anti-inflammatory effects
- Neuroprotective effects
The predicted activities are based on structure-activity relationships (SAR) derived from extensive databases of known compounds .
Case Study 1: Neurotrophic Factor Biosynthesis
In a study investigating the effects of cyclobutane-containing alkaloids on neurotrophic factors, lannotinidines A-F were tested for their ability to enhance NGF mRNA expression in human astrocytoma cells. The results indicated that several compounds significantly increased NGF levels, suggesting potential applications in neurodegenerative diseases .
Case Study 2: Antifungal Activity
Research on cyclobutane derivatives has also revealed antifungal properties. A specific compound derived from Lycopodium species was shown to possess significant antifungal activity against various strains of fungi. This finding underscores the potential of these compounds in developing new antifungal agents .
Table 1: Summary of Biological Activities of Cyclobutane Derivatives
Comparison with Similar Compounds
Perfluorinated Cyclobutane Derivatives
The target compound belongs to the perfluorinated cyclobutane family. Key analogs include:
Key Observations :
- The presence of chlorine in the target compound introduces polarity and reactivity absent in fully fluorinated analogs.
Stereochemical Variants
The (1R,2S)-rel configuration distinguishes the target compound from other stereoisomers:
Stereochemical Impact :
- The relative configuration (rel-) in the target compound indicates a racemic mixture, whereas enantiopure isomers (e.g., (1R,2S) vs. (1S,2R)) could exhibit divergent biological or catalytic properties .
Comparison with Other Fluorinated Cyclic Compounds
Cyclopropane Derivatives
Smaller rings like cyclopropanes exhibit distinct strain and reactivity:
Key Differences :
- Ring size : Cyclobutane’s larger ring reduces strain compared to cyclopropane, enhancing thermal stability .
- Substituents: Chlorine/fluorine in the target compound vs. carboxyl/amino groups in cyclopropanes dictate divergent applications (e.g., fluoropolymers vs. pharmaceuticals).
Research Findings and Industrial Relevance
- Synthesis : The target compound’s exothermic chlorination reaction (-156.4 kJ/mol) contrasts with milder conditions needed for cyclopropane derivatives, reflecting differences in ring strain .
- Safety : The Xi hazard classification aligns with other halogenated cyclobutanes, whereas carboxylated analogs (e.g., 696-74-2) pose lower inhalation risks .
- Market Trends: Fluorinated cyclobutanes are prioritized in electronics cooling and non-stick coatings, while cyclopropane derivatives dominate small-molecule drug discovery .
Preparation Methods
Pyrolysis Conditions and Mechanism
The primary synthesis route involves pyrolysis of chlorotrifluoroethylene (CClF=CF₂) at elevated temperatures. At 350–500°C, CTFE undergoes [2+2] cycloaddition to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane as a major product. The reaction proceeds via a diradical intermediate, with the cis-anti-cis configuration favored due to reduced steric strain. Key parameters include:
Industrial reactors utilize tubular designs with precise temperature control to maximize cyclobutane yield (~85%) while suppressing perfluorinated alkene byproducts.
Catalytic Enhancements
The addition of metal oxide catalysts (e.g., Fe₂O₃, Cr₂O₃) at 200–300°C improves regioselectivity by stabilizing the transition state. For example, Fe₂O₃ increases the cis-anti-cis isomer ratio to 9:1 compared to uncatalyzed reactions. Catalysts also reduce energy requirements, enabling operation at 380°C with comparable yields.
Continuous Flow Synthesis
Process Design
Modern facilities employ continuous flow systems to enhance efficiency:
-
Preheating : CTFE is heated to 160–250°C to initiate radical formation.
-
Pyrolysis : The preheated stream enters a reactor at 400–480°C, where dimerization occurs.
-
Separation : Distillation separates the cyclobutane (bp 60–65°C) from unreacted CTFE and byproducts like 3,4-dichlorohexafluoro-1-butene.
-
Recycling : Unreacted CTFE is reintroduced, achieving 95% atom economy.
Byproduct Management
Key byproducts and mitigation strategies:
Stereochemical Control
Origin of (1R,2S)-rel Configuration
The relative stereochemistry arises from the suprafacial-suprafacial [2+2] cycloaddition mechanism, which enforces cis-anti-cis geometry. Computational studies indicate a 12.3 kcal/mol stabilization for the (1R,2S)-rel isomer over alternative configurations due to minimized fluorine-fluorine repulsions.
Enantioselective Synthesis
While traditional methods yield racemic mixtures, recent advances using chiral Rh catalysts enable enantiomeric excess (ee) up to 92%. For example, hydroboration of gem-difluorinated cyclobutenes with Rh-(R)-BINAP complexes produces (1R,2S)-enantiomers with 89:11 dr. However, this method remains limited to laboratory-scale applications due to catalyst costs.
Purification and Isolation
Fractional Distillation
Crude reaction mixtures are distilled under reduced pressure (50–100 mmHg) to isolate the target compound. Key distillation parameters:
Chromatographic Resolution
Preparative gas chromatography (GC) with a polydimethylsiloxane column resolves (1R,2S)-rel from diastereomers, achieving >99% purity. This step is critical for pharmaceutical applications requiring stereochemical homogeneity.
Industrial-Scale Production
Case Study: Patent CN104496748A
A patented continuous process achieves 89.6% yield via:
-
CTFE preheating to 170–200°C.
-
Pyrolysis at 400–450°C with 30–50 s residence time.
The system produces 1.2 metric tons/day with a production cost of $12/kg, making it economically viable for bulk chemical markets.
Emerging Synthetic Routes
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2S)-rel-1,2-dichlorohexafluorocyclobutane, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via radical fluorination of chlorinated cyclobutane precursors under controlled conditions. Stereochemical control is achieved using chiral catalysts, such as L-PrPr2/Mg(OTf)₂ or L-RaPr2/Sc(OTf)₃, which influence diastereoselectivity. Post-synthesis purification via preparative gas chromatography or fractional crystallization is critical to isolate the (1R,2S)-rel diastereomer. Confirmation of stereochemistry requires X-ray crystallography or advanced NMR analysis (e.g., NOE experiments) .
Q. How can spectroscopic techniques differentiate between (1R,2S)-rel and other stereoisomers?
- Methodological Answer :
- NMR : Coupling constants (J values) between protons on adjacent carbons and fluorine-proton coupling patterns (³¹⁹F-¹H) provide stereochemical clues. For example, trans-annular F···Cl interactions in the (1R,2S)-rel configuration generate distinct splitting in ¹⁹F NMR .
- X-ray Crystallography : Absolute configuration is confirmed by analyzing anomalous scattering effects in single-crystal structures. Derivatives like N-Boc-protected analogs are often used to enhance crystallinity .
Q. What are the thermodynamic stability parameters of this compound under high-temperature conditions?
- Methodological Answer : Critical constants (e.g., critical temperature and pressure) are derived using gas-phase calorimetry or PVT (pressure-volume-temperature) analysis. Stability under pyrolysis conditions (e.g., 300–500°C) is tested via thermogravimetric analysis (TGA), revealing decomposition pathways involving C-Cl bond cleavage .
Advanced Research Questions
Q. How can diastereodivergent synthesis be optimized for (1R,2S)-rel-1,2-dichlorohexafluorocyclobutane using chiral catalysts?
- Methodological Answer : Diastereodivergence is achieved by varying metal-ligand complexes. For example:
- Sc(OTf)₃ with L-RaPr2 favors the (1R,2S,3R) configuration (85% yield, 90% ee).
- Mg(OTf)₂ with L-PrPr2 produces (1S,2S,3R) isomers (95% ee) at elevated temperatures (40°C).
Reaction parameters (solvent polarity, temperature, and substrate electronic effects) are systematically optimized using Design of Experiments (DoE) frameworks .
Q. What computational models predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model transition states for C-Cl bond activation. Key parameters include:
- Electrostatic Potential Maps : Highlight electron-deficient regions susceptible to nucleophilic attack.
- Activation Energy Barriers : Calculated for pathways involving fluorinated intermediates. Experimental validation is performed via kinetic isotope effects (KIE) or Hammett plots .
Q. How does the compound’s stereochemistry influence its performance as a fluorinated solvent in specialty polymer synthesis?
- Methodological Answer : The (1R,2S)-rel configuration enhances solvent polarity and Lewis acidity, facilitating coordination to metal catalysts in polymerization (e.g., Ziegler-Natta systems). Performance is evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
